![molecular formula C20H21FN4O3 B3000047 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326898-74-1](/img/structure/B3000047.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a triazole derivative, which is a class of five-membered ring compounds containing three nitrogen atoms. It also contains a fluorobenzyl group and a dimethoxyphenyl group. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, a fluorobenzyl group, and a dimethoxyphenyl group. The electron-withdrawing fluorine atom and the electron-donating methoxy groups could have significant effects on the compound’s chemical behavior .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the fluorine atom could increase the compound’s stability and affect its polarity. The methoxy groups could make the compound more soluble in organic solvents .Aplicaciones Científicas De Investigación
π-Hole Tetrel Bonding Interactions
Research on triazole derivatives, including those related to the compound , has revealed their potential in forming π-hole tetrel bonding interactions. These interactions are critical in self-assembling processes and have implications in molecular recognition and crystal engineering. The study of such derivatives through Hirshfeld surface analysis and DFT calculations enhances our understanding of these interactions at a molecular level, which could be pivotal in designing new materials and drugs (Ahmed et al., 2020).
Antimicrobial Activity
Compounds structurally similar to the one have been synthesized and evaluated for their antimicrobial activity. Understanding the structure-activity relationship (SAR) of such compounds can lead to the development of new antimicrobial agents, which is crucial in the fight against resistant microbial strains (Spoorthy et al., 2021).
Novel Insecticides
Exploration of compounds with unique structures, such as flubendiamide, which shares a similarity in having distinct chemical moieties, demonstrates their potential as novel insecticides. These compounds exhibit strong activity against pests, offering new avenues for pest control, especially in agricultural applications (Tohnishi et al., 2005).
Anticholinesterase Activity
Research on carboxamides, similar in structure to the compound of interest, has shown promising results in the inhibition of acetylcholinesterase (AChE), an enzyme target for treating Alzheimer's disease. Such studies contribute to the development of new therapeutic agents for neurodegenerative diseases (Ghanei-Nasab et al., 2016).
Fluorescent Molecular Probes
Compounds with fluorescent properties, like those related to the compound , have significant applications as molecular probes in biological research. Their solvatochromic behavior and fluorescence properties are instrumental in developing sensitive probes for studying various biological events and processes (Diwu et al., 1997).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3/c1-27-18-8-5-14(11-19(18)28-2)9-10-22-20(26)17-13-25(24-23-17)12-15-3-6-16(21)7-4-15/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFPDVLTSUAOJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2999964.png)
![Methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B2999966.png)
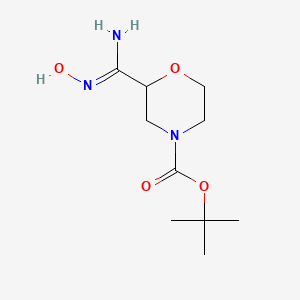
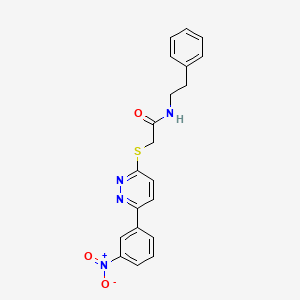
![1-(2-Methylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2999971.png)
![N-(3-(3-chlorophenyl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2999972.png)
![5-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2999974.png)
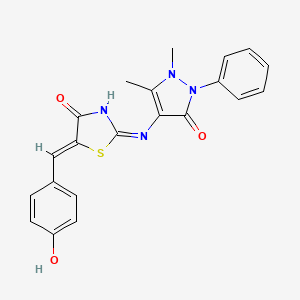
![8-(2-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2999979.png)
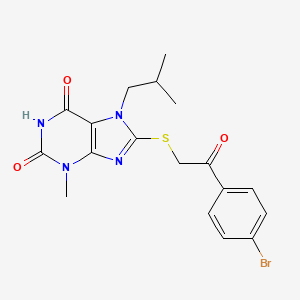
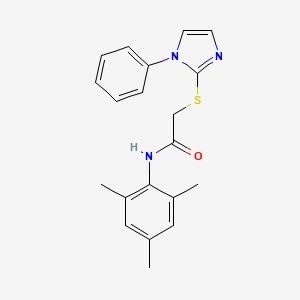
![6-phenoxy-4-[(E)-2-(2-thienyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2999984.png)
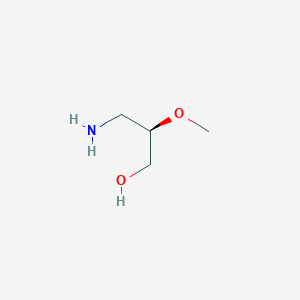
![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2999987.png)